MCB-613

描述

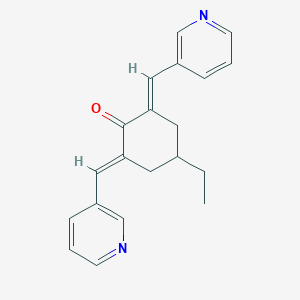

MCB-613 是一种环酮,其结构为在 2 位和 6 位被吡啶-3-基亚甲基取代的 4-乙基环己酮。它是一种有效的甾体受体共激活剂 (SRCs) 小分子刺激剂。this compound 增加了 SRCs 与其他共激活剂的相互作用,并显着诱导内质网应激,并与活性氧的产生相耦合。 由于癌细胞过表达 SRCs 并依赖于它们来生长,因此 this compound 可用于选择性地诱导癌细胞过度应激 .

作用机制

MCB-613 通过超刺激甾体受体共激活剂的转录活性来发挥作用。它增加了 SRCs 与其他共激活剂之间的相互作用,导致内质网应激的显着诱导和活性氧的产生。 这种过度的应激通过诱导异常细胞应激来选择性地杀死癌细胞 . This compound 的分子靶点包括 SRC-1、SRC-2 和 SRC-3,它们参与各种细胞信号通路 .

生化分析

Biochemical Properties

MCB-613 interacts with steroid receptor coactivators (SRCs), which are proteins that interact with nuclear receptors and other transcription factors to drive target gene expression . This compound increases SRCs’ interactions with other coactivators . This interaction leads to the super-stimulation of SRCs’ transcriptional activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cancer cells, it overstimulates SRC activity, leading to excessive generation of reactive oxygen species (ROS), cell stress, and death by a process called paraptosis . In cardiac cells, this compound has been shown to attenuate pathological remodeling post-myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .

Molecular Mechanism

This compound selectively and reversibly binds to SRCs . This binding greatly enhances SRC transcriptional activity . In cancer cells, this overstimulation leads to the generation of ROS, causing cell stress and death . In cardiac cells, this compound inhibits macrophage inflammatory signaling and interleukin 1 (IL-1) signaling, attenuates fibroblast differentiation, and promotes Tsc22d3-expressing macrophages .

Temporal Effects in Laboratory Settings

This compound has been shown to have lasting effects when administered post-MI. It induces lasting protection from adverse remodeling

Dosage Effects in Animal Models

This compound has been tested in mouse models of myocardial infarction. When administered within hours post-MI, it has been shown to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .

Metabolic Pathways

It is known that this compound markedly induces ER stress coupled to the generation of ROS .

Subcellular Localization

Given its interactions with SRCs, it is likely that it localizes to the nucleus where it can interact with these transcriptional coactivators .

准备方法

合成路线和反应条件

MCB-613,也称为 4-乙基-2,6-双吡啶-3-基亚甲基环己酮,是通过多步工艺合成的。合成涉及在特定反应条件下,4-乙基环己酮与吡啶-3-基亚甲基的缩合。 详细的合成路线和反应条件是专有的,尚未公开 .

工业生产方法

This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该化合物通常以固体形式生产,并储存在 -20°C 下以保持其稳定性 .

化学反应分析

反应类型

MCB-613 会经历各种化学反应,包括:

氧化: this compound 可以被氧化形成活性氧。

还原: 该化合物可以在特定条件下发生还原反应。

常用试剂和条件

与 this compound 反应中常用的试剂包括氧化剂、还原剂和各种溶剂,如二甲基亚砜 (DMSO) 和乙醇。 反应通常在受控的温度和压力条件下进行,以确保达到预期结果 .

主要形成的产物

从 this compound 反应中形成的主要产物包括各种氧化和还原衍生物,以及具有修饰的吡啶-3-基亚甲基基团的取代化合物 .

科学研究应用

相似化合物的比较

MCB-613 在超刺激甾体受体共激活剂和诱导癌细胞选择性应激方面独树一帜。类似的化合物包括:

SRC-1 抑制剂: 抑制 SRC-1 活性但不会诱导与 this compound 相同水平应激的化合物。

SRC-2 抑制剂: 以不同作用机制靶向 SRC-2 的化合物。

SRC-3 抑制剂: 抑制 SRC-3 活性但缺乏 this compound 超刺激效应的化合物.

This compound 因其对 SRCs 的强大刺激作用以及其选择性靶向癌细胞的能力而脱颖而出,使其成为癌症治疗的有希望的候选药物 .

属性

IUPAC Name |

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSCBVEHMETSA-GDAWTGGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

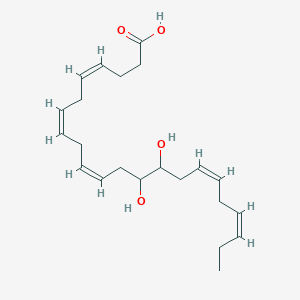

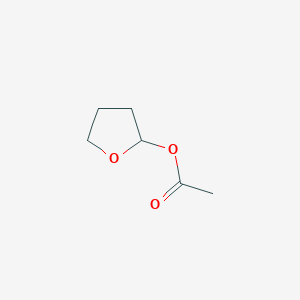

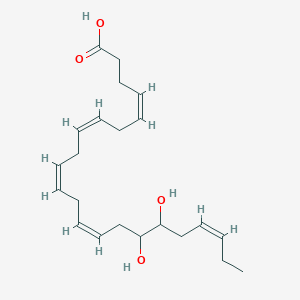

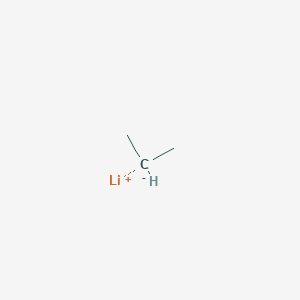

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: MCB-613 exhibits a multifaceted mode of action, interacting with different targets depending on the cellular context.

ANone: Preclinical studies using animal models have shown encouraging results:

A: While this compound shows promise in preclinical cancer models, research on specific resistance mechanisms is still in its early stages. The current understanding revolves around its interaction with KEAP1 and the NRF2 pathway. Surprisingly, NRF2 knockout, which would typically sensitize cells to oxidative stress, actually increased sensitivity to this compound . This unexpected finding suggests that this compound's anticancer effects might involve an alternative KEAP1 substrate, and further investigations are needed to uncover the detailed mechanisms of action and potential resistance pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)